molecular formula C10H11BrN4O2 B414309 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 329695-48-9

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B414309
CAS No.: 329695-48-9
M. Wt: 299.12g/mol
InChI Key: LCUKJIAGXIIGTR-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with a bromine atom at position 8, a methyl group at position 3, and a 2-methylprop-2-enyl (isoprenyl) group at position 7. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including kinase inhibition, PDE (phosphodiesterase) modulation, and anti-fibrotic effects . The bromine at C8 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the isoprenyl group at N7 introduces steric bulk and moderate hydrophobicity, influencing both synthetic accessibility and biological interactions .

Properties

IUPAC Name

8-bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h1,4H2,2-3H3,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUKJIAGXIIGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Methylxanthine

Bromination at the C8 position requires careful control of stoichiometry to avoid over-bromination. Industrial-scale protocols use PBr3\text{PBr}_3 in dichloromethane at 0–5°C, achieving >95% conversion.

Example Protocol :

  • Substrate : 3-Methylxanthine (200 g, 1.2 mol)

  • Brominating Agent : PBr3\text{PBr}_3 (1.5 equiv)

  • Solvent : Dichloromethane (2 L)

  • Temperature : 0–5°C, 4 h

  • Yield : 92% (8-bromo-3-methylxanthine)

Alkylation with 2-Methylallyl Halides

The 2-methylprop-2-enyl group is introduced via SN2\text{S}_\text{N}2 alkylation. Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in DMF\text{DMF} at 80–85°C for 8–10 hours achieves optimal results.

Critical Parameters :

  • Solvent : DMF\text{DMF} enhances nucleophilicity of the purine N7 position.

  • Base : K2CO3\text{K}_2\text{CO}_3 neutralizes HBr\text{HBr} byproducts, driving the reaction forward.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Industrial-Scale Synthesis and Purification

Large-scale production (e.g., 253 g batches) employs DMA\text{DMA} (dimethylacetamide) as the solvent due to its high boiling point (165°C) and compatibility with prolonged heating. Post-reaction, the crude product is precipitated by adding methanol or water, followed by recrystallization from DMF\text{DMF}-methanol mixtures.

Purification Steps :

  • Precipitation : Cooling the reaction mixture to 0–5°C induces crystallization.

  • Filtration : Isolate the solid and wash with cold methanol.

  • Recrystallization : Dissolve in hot DMF\text{DMF}, then add methanol dropwise.

  • Drying : Vacuum drying at 40–45°C yields >99% pure product.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction conditions and yields from analogous protocols:

StepReagents/ConditionsSolventTemp (°C)Time (h)Yield (%)Purity (%)Source
BrominationPBr3\text{PBr}_3, CH2Cl2\text{CH}_2\text{Cl}_2DCM0–549298.5
Alkylation3-Chloro-2-methylpropene, K2CO3\text{K}_2\text{CO}_3DMF80–85108499.4
RecrystallizationDMF\text{DMF}-MeOHDMF/MeOH65199.8

Challenges and Mitigation Strategies

Byproduct Formation

Competing alkylation at the N9 position can occur if the N7 position is sterically hindered. Using bulky bases (e.g., DBU\text{DBU}) or lowering the reaction temperature (50–60°C) minimizes this issue.

Solvent Selection

Polar aprotic solvents (DMF\text{DMF}, DMA\text{DMA}) are preferred for their ability to dissolve both purine derivatives and alkyl halides. However, residual solvent traces must be rigorously removed via vacuum drying to meet pharmaceutical standards.

Characterization and Quality Control

Final product integrity is verified using:

  • HPLC : Retention time comparison against reference standards.

  • NMR : 1H^1\text{H} NMR confirms the presence of the 2-methylprop-2-enyl group (δ\delta 5.1–5.3 ppm, vinyl protons).

  • Mass Spectrometry : Molecular ion peak at m/zm/z 299.12 ([M+H]+^+) .

Scientific Research Applications

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the purine ring structure allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties
Compound Name Substituents (N7, N3, C8) Molecular Weight Key Structural Differences
Target Compound N7: 2-methylprop-2-enyl; N3: Me; C8: Br 297.11 (estimated) Branched alkene at N7; moderate hydrophobicity
8-Bromo-7-but-2-ynyl-3-methylpurine-2,6-dione N7: but-2-ynyl; N3: Me; C8: Br 297.11 Linear alkyne at N7; increased rigidity vs. isoprenyl
7-Benzyl-8-bromo-1,3-dimethylpurine-2,6-dione N7: benzyl; N1/N3: Me; C8: Br 349.23 Aromatic benzyl at N7; higher hydrophobicity
8-Bromo-3-cyclopropyl-7-methylpurine-2,6-dione (CP-8) N7: Me; N3: cyclopropyl; C8: Br 323.15 Cyclopropyl at N3; smaller N7 substituent
8-Bromo-1,3,7-trimethylpurine-2,6-dione N1/N3/N7: Me; C8: Br 285.11 Triple methyl groups; compact structure

Key Insights :

  • N7 Substituent : Bulky groups (e.g., benzyl) reduce synthetic yields (32–83% for alkyl vs. 96% for benzyl ), while linear alkynes (but-2-ynyl) may enhance metabolic stability compared to alkenes .
  • Conformational Effects : The isoprenyl group’s branched alkene may introduce steric hindrance, altering binding kinetics compared to rigid alkynes .

Biological Activity

8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a purine derivative with notable biological activities. Its molecular formula is C10H11BrN4O2C_{10}H_{11}BrN_4O_2 and it has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the compound's biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Weight : 245.03 g/mol
  • CAS Number : Not specified in the provided data.
  • Structure : The compound contains a bromine atom and an alkene side chain, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.4Induction of apoptosis
A549 (Lung)7.1Inhibition of cell cycle progression
HeLa (Cervical)6.8Activation of caspase-dependent pathways

Neuroprotective Effects

In addition to its antitumor properties, this compound has demonstrated neuroprotective effects in vitro. It appears to mitigate oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Neuronal Cultures
A study conducted on primary neuronal cultures exposed to oxidative stress showed that treatment with 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione significantly reduced cell death and preserved neuronal integrity.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. It has been observed to interact with key proteins involved in these processes:

  • Inhibition of PI3K/Akt Pathway : The compound reduces the phosphorylation of Akt, leading to decreased cell survival signals.
  • Activation of MAPK Pathway : It promotes the activation of MAPK pathways that are crucial for apoptosis.
  • Modulation of Reactive Oxygen Species (ROS) : By reducing ROS levels, it protects against oxidative stress.

Research Findings

Several studies have explored the biological activity of 8-Bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione:

  • Anticancer Studies : A series of experiments have confirmed its efficacy against multiple cancer types, highlighting its potential as a chemotherapeutic agent.
  • Neuroprotective Studies : Research indicates that it can protect neurons from oxidative damage, which is significant for developing treatments for neurodegenerative disorders.

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